Sodium nicotinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

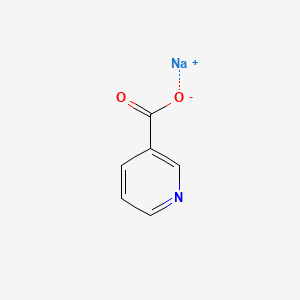

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLRWGSAMLBHBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Niacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044955 | |

| Record name | Sodium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-86-4 | |

| Record name | Niacin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIACIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Nicotinate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (niacin or vitamin B3), is a compound of significant interest in pharmaceutical and biomedical research. As a water-soluble form of niacin, it serves as a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic and cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interaction with the G-protein coupled receptor GPR109A and the downstream signaling cascades. Detailed experimental methodologies for its synthesis and characterization are also presented to support further research and development.

Chemical Structure and Identification

This compound is an organic sodium salt consisting of a sodium cation and a nicotinate anion. The nicotinate component is characterized by a pyridine ring substituted with a carboxylate group at the 3-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Sodium pyridine-3-carboxylate[1] |

| CAS Number | 54-86-4[2] |

| Molecular Formula | C₆H₄NNaO₂[2] |

| Molecular Weight | 145.09 g/mol [3] |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)[O-].[Na+] |

| InChI Key | KFLRWGSAMLBHBV-UHFFFAOYSA-M |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity. It is a white, crystalline powder that is highly soluble in water.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder[1] |

| Melting Point | >300 °C[3] |

| Solubility | Highly soluble in water; Slightly soluble in ethanol and ethyl ether[1] |

| pKa (of Nicotinic Acid) | 4.75[4] |

| Stability | Stable under normal conditions.[5] |

| Reactivity | Incompatible with strong oxidizing agents.[5] |

Biological Activity and Signaling Pathways

The primary biological effects of nicotinic acid and its salts, including this compound, are mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6] This receptor is expressed in various cell types, including adipocytes, immune cells (such as macrophages and neutrophils), and epidermal Langerhans cells.

GPR109A Signaling Pathway in Adipocytes

In adipocytes, the activation of GPR109A by nicotinic acid leads to the inhibition of lipolysis. This is a key mechanism behind the lipid-lowering effects of niacin observed in clinical practice. The signaling cascade is initiated by the coupling of the activated GPR109A receptor to an inhibitory G-protein (Gi).

Activation of GPR109A by this compound leads to the dissociation of the Gi protein into its α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. Therefore, inhibition of the GPR109A-cAMP-PKA axis results in decreased HSL activity and a subsequent reduction in the release of free fatty acids (FFAs) from adipose tissue.[7]

Anti-inflammatory Effects in Immune Cells

In immune cells such as macrophages, GPR109A activation by nicotinic acid has been shown to exert anti-inflammatory effects. This is particularly relevant in the context of atherosclerosis, where inflammation plays a critical role.[8] The signaling pathway in these cells also involves Gi protein coupling but leads to the inhibition of pro-inflammatory signaling cascades. For instance, nicotinic acid has been shown to inhibit the production of inflammatory cytokines like MCP-1.[8]

Experimental Protocols

Synthesis of this compound

A straightforward method for the preparation of this compound involves the neutralization of nicotinic acid with a stoichiometric amount of sodium hydroxide.

Methodology:

-

Dissolution: Dissolve a known mass of nicotinic acid in a minimal amount of a suitable solvent, such as ethanol or water.

-

Neutralization: While stirring, slowly add a stoichiometric equivalent of an aqueous sodium hydroxide solution. The pH of the solution can be monitored to ensure complete neutralization (target pH ~7-8).

-

Reaction: Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Isolation: Remove the solvent by rotary evaporation under reduced pressure to obtain the crude this compound salt.

-

Purification: The crude product can be purified by recrystallization, for example, from a mixture of ethanol and water.

-

Drying: The purified crystals of this compound are then dried under vacuum to remove any residual solvent.

Characterization of this compound

5.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique to confirm the formation of the sodium salt by observing the shift in the carbonyl stretching frequency.

Methodology:

-

Sample Preparation: A small amount of the dried this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: The spectrum of this compound is compared to that of nicotinic acid. The characteristic peak for the carboxylic acid C=O stretch in nicotinic acid (around 1700-1725 cm⁻¹) will be absent in the this compound spectrum. Instead, two characteristic peaks for the carboxylate anion (COO⁻) will appear: an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1360-1450 cm⁻¹.[9]

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the nicotinate anion.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent, typically deuterium oxide (D₂O), as the compound is highly water-soluble.[10]

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: The ¹H NMR spectrum is expected to show four aromatic protons of the pyridine ring. The ¹³C NMR spectrum will show six distinct carbon signals, including the carboxylate carbon, which will have a characteristic chemical shift.

Conclusion

This compound, as a readily available and biologically active form of niacin, continues to be a molecule of high interest for its therapeutic potential, particularly in the management of dyslipidemia and inflammatory conditions. A thorough understanding of its chemical properties, biological targets, and signaling pathways is essential for the rational design of new therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, facilitating further research into its diverse biological roles. The elucidation of the GPR109A signaling pathway has provided significant insights into its mechanism of action and opens new avenues for the development of more targeted and effective therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 54-86-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 54-86-4 [chemicalbook.com]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Nicotinate for Laboratory Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nicotinate, the sodium salt of nicotinic acid (Niacin or Vitamin B3), is a compound of significant interest in pharmaceutical and nutritional research. Its high aqueous solubility makes it a preferred form for various applications, ranging from dietary supplements to its use as a vasodilator.[1][2] This technical guide provides a detailed overview of the laboratory-scale synthesis and comprehensive characterization of this compound, offering standardized protocols and data for researchers in drug development and related scientific fields.

Synthesis of this compound

Two primary and reliable methods for the laboratory synthesis of this compound are presented: the neutralization of nicotinic acid and the hydrolysis of 3-cyanopyridine.

Method 1: Synthesis from Nicotinic Acid

This method is a straightforward acid-base neutralization reaction between nicotinic acid and sodium hydroxide.

Reaction Scheme:

References

Mechanism of action of sodium nicotinate at a cellular level

An In-depth Technical Guide to the Cellular Mechanism of Action of Sodium Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of nicotinic acid (niacin or vitamin B3), is a well-established therapeutic agent used for the management of dyslipidemia. For over five decades, it has been recognized as the most potent clinically available drug for increasing high-density lipoprotein cholesterol (HDL-C) levels.[1] Its therapeutic profile also includes significant reductions in low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), triglycerides, and lipoprotein(a).[1][2]

The clinical utility of this compound is often hampered by a common and acute side effect: cutaneous vasodilation, commonly known as flushing.[3] This reaction, characterized by warmth, redness, and itching of the skin, poses a significant challenge to patient compliance.[1][2] Understanding the distinct cellular and molecular mechanisms that separate the desired therapeutic effects from the adverse flushing response is critical for the development of next-generation lipid-modifying therapies.

This guide provides a detailed examination of the cellular mechanisms of action of this compound, focusing on its primary receptor, downstream signaling cascades, and the divergent pathways leading to its anti-lipolytic and vasodilatory effects.

Primary Cellular Target: The HCA₂ Receptor (GPR109A)

The physiological effects of this compound are mediated primarily through its interaction with a specific cell surface receptor: the Hydroxycarboxylic Acid Receptor 2 (HCA₂) , also known as GPR109A.[3][4]

HCA₂ is a G protein-coupled receptor (GPCR) that couples preferentially to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like nicotinate, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of distinct downstream effectors.

The expression of HCA₂ is highly tissue-specific and is not found in the liver, a key organ in lipid metabolism.[1] Instead, HCA₂ is highly expressed in:

-

Adipocytes: The primary site for the therapeutic anti-lipolytic effect.[1]

-

Immune Cells: Including epidermal Langerhans cells, macrophages, and microglia, which are central to the flushing response and inflammatory modulation.[1][7][8][9]

-

Keratinocytes: Which also contribute to the flushing pathway.[10]

-

Spleen .[8]

This compound acts as a high-affinity agonist for HCA₂, initiating the signaling cascades detailed below.[11]

Core Signaling Pathways

Activation of the HCA₂ receptor by this compound initiates at least two distinct signaling pathways in different cell types, which account for its therapeutic and adverse effects.

The Anti-lipolytic Pathway in Adipocytes (Therapeutic Effect)

In adipocytes, HCA₂ activation leads to the inhibition of lipolysis, reducing the flux of free fatty acids (FFAs) to the liver. This is the cornerstone of its lipid-lowering efficacy.[1]

Mechanism:

-

Receptor Binding and Gαi Activation: this compound binds to HCA₂ on the adipocyte plasma membrane.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[6]

-

cAMP Reduction: This inhibition leads to a rapid decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][6]

-

PKA Inactivation: Lower cAMP levels reduce the activity of cAMP-dependent Protein Kinase A (PKA).[6]

-

Inhibition of Lipolysis: PKA is responsible for the activating phosphorylation of two key lipolytic proteins: hormone-sensitive lipase (HSL) and perilipin.[6] Reduced PKA activity prevents the breakdown of triglycerides stored in lipid droplets.

-

Reduced FFA Release: The net result is a potent inhibition of the release of FFAs and glycerol from adipose tissue into the bloodstream.[1][6] This reduction in circulating FFAs decreases the substrate available to the liver for the synthesis of triglycerides and VLDL, ultimately lowering VLDL and LDL cholesterol levels.[1][2]

Caption: HCA₂-mediated anti-lipolytic signaling pathway in adipocytes.

The Prostaglandin Pathway in Skin Cells (Flushing Effect)

In contrast to the pathway in adipocytes, HCA₂ activation in epidermal immune cells (primarily Langerhans cells) and keratinocytes triggers a separate cascade that results in the synthesis of vasodilatory prostaglandins, causing the flushing side effect.[1][7][10]

Mechanism:

-

Receptor Activation: this compound binds to HCA₂ on Langerhans cells and keratinocytes.[10]

-

Phospholipase A₂ Activation: The receptor signal (potentially via Gβγ subunits or Ca²⁺ mobilization) activates the enzyme Phospholipase A₂ (PLA₂).[1]

-

Arachidonic Acid Release: PLA₂ cleaves membrane phospholipids to release arachidonic acid (AA).[1]

-

Prostaglandin Synthesis: AA is metabolized by cyclooxygenase enzymes (COX). The early phase of flushing is dependent on COX-1, while the late phase involves COX-2.[10] COX enzymes convert AA to Prostaglandin H₂ (PGH₂).

-

Vasodilator Production: PGH₂ is then converted by specific synthases into Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[1][5]

-

Receptor Binding and Vasodilation: PGD₂ and PGE₂ diffuse to adjacent dermal capillaries and bind to their respective receptors on vascular smooth muscle: DP1 for PGD₂, and EP2/EP4 for PGE₂.[1]

-

Flushing Response: Activation of these receptors leads to smooth muscle relaxation, vasodilation, and increased blood flow, which manifests as cutaneous flushing.[1]

Caption: HCA₂-mediated prostaglandin synthesis leading to cutaneous flushing.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of nicotinic acid with its receptor and its downstream effects.

| Parameter | Value | Cell Type / System | Reference |

| EC₅₀ for HCA₂ Activation | ~100 nM | General pharmacological dose context | [11] |

| 6.9 nM (high affinity), 25 µM (low affinity) | Normal Human Epidermal Keratinocytes (NHEK) | [12] | |

| 72 nM (high affinity), 17 µM (low affinity) | HaCaT cells (immortalized keratinocytes) | [12] | |

| 0.1 µM | General reported value | [13] | |

| EC₅₀ for Butyrate (Endogenous Ligand) | 1.6 mM | - | [14] |

| EC₅₀ for β-hydroxybutyrate (Endogenous Ligand) | 0.7 mM | - | [14] |

| Table 1: Receptor Binding and Activation Constants. EC₅₀ (Half maximal effective concentration) values for HCA₂ receptor activation by nicotinic acid and endogenous ligands. |

| Parameter | Value | Experimental Model | Reference |

| EC₅₀ for PGD₂ Release | 1.2 mM ± 0.7 | Human Langerhans cells differentiated from CD34+ cells | [7] |

| Flushing Reduction (DP1 Receptor Deletion) | ~40% | Mouse model | [1] |

| Flushing Reduction (EP2 Receptor Deletion) | ~20% | Mouse model | [1] |

| Flushing Reduction (EP4 Receptor Deletion) | ~40% | Mouse model | [1] |

| Flushing Reduction (COX Deletion) | ~100% | Mouse model | [1] |

| Table 2: Quantitative Downstream Effects. Data on prostaglandin release and the contribution of specific prostaglandin receptors to the flushing response. |

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol: Adipocyte Lipolysis Assay

This assay measures the ability of a compound to inhibit the breakdown of triglycerides in adipocytes.

Methodology:

-

Cell/Tissue Preparation: Use either primary adipocytes, in vitro differentiated adipocyte cell lines (e.g., 3T3-L1), or ex vivo adipose tissue explants.[15][16]

-

Pre-incubation: Wash cells/tissue and incubate in a serum-free buffer (e.g., Krebs-Ringer or DMEM) containing bovine serum albumin (BSA) to act as a fatty acid acceptor.[15]

-

Stimulation:

-

Basal Lipolysis: Incubate a set of samples with buffer only.

-

Stimulated Lipolysis: Add a lipolytic agent, typically a β-adrenergic agonist like isoproterenol, to stimulate the cAMP pathway.

-

Inhibitory Test: Co-incubate samples with the lipolytic agent and varying concentrations of this compound.

-

-

Incubation: Incubate all samples for a defined period (e.g., 1-2 hours) at 37°C.[17]

-

Sample Collection: Collect the incubation medium (supernatant).

-

Quantification: Measure the concentration of glycerol or non-esterified fatty acids (NEFA) released into the medium using a commercially available colorimetric or fluorometric assay kit.[17][18] Glycerol is often preferred as it is not re-esterified by adipocytes.[15]

-

Data Analysis: Normalize the amount of glycerol/NEFA released to the total protein or DNA content of the cells/tissue. Calculate the percent inhibition of stimulated lipolysis by this compound.

Caption: General experimental workflow for an adipocyte lipolysis assay.

Protocol: Intracellular cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels, the key second messenger in the HCA₂ anti-lipolytic pathway.

Methodology:

-

Cell Culture: Culture a cell line endogenously expressing or recombinantly overexpressing the HCA₂ receptor.

-

Cell Plating: Seed cells into a multi-well plate (e.g., 96-well) and allow them to adhere.

-

Treatment:

-

Aspirate the culture medium.

-

Add an adenylyl cyclase stimulator, such as forskolin, to all wells to raise basal cAMP levels.

-

Simultaneously, add varying concentrations of this compound (the Gαi agonist) to test wells. Include control wells with only forskolin.

-

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for modulation of cAMP levels.

-

Cell Lysis: Add a lysis buffer to stop the reaction and release intracellular contents.

-

Quantification: Measure cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a luminescence/fluorescence-based biosensor assay (e.g., GloSensor, HTRF).[19][20]

-

Data Analysis: Generate a dose-response curve and calculate the IC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.

References

- 1. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Structural insights into the human niacin receptor HCA2-Gi signalling complex | ID: nv935d843 | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]

- 7. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 9. The niacin receptor HCAR2 modulates microglial response and limits disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]

- 11. mdpi.com [mdpi.com]

- 12. Nicotinic Acid Receptor Abnormalities in Human Skin Cancer: Implications for a Role in Epidermal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. [vivo.weill.cornell.edu]

- 16. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. zen-bio.com [zen-bio.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdspdb.unc.edu [pdspdb.unc.edu]

Sodium Nicotinate: A Technical Guide to its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nicotinate, the sodium salt of nicotinic acid (niacin/Vitamin B3), is a pharmacologically significant molecule primarily recognized for its potent lipid-modifying effects. Its therapeutic actions and side effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This technical guide provides a comprehensive overview of the biological activities and pharmacological effects of this compound, detailing its molecular mechanisms, signaling pathways, and key quantitative parameters. The document includes structured data tables for comparative analysis, detailed experimental protocols, and visualizations of core pathways and workflows to support research and development efforts in this area.

Introduction

Nicotinic acid has been a cornerstone in the management of dyslipidemia for decades.[1][2] this compound, as its salt, offers a highly water-soluble formulation used in various pharmaceutical applications.[3][4] The discovery of its specific receptor, GPR109A, has significantly advanced our understanding of how it exerts its dual effects: the therapeutically beneficial reduction of plasma lipids and the common side effect of cutaneous vasodilation, or flushing.[2][5] This receptor is primarily expressed in adipocytes and immune cells, such as macrophages.[6][7][8] This guide delves into the core mechanisms underpinning these effects.

Molecular Mechanism of Action

The pharmacological profile of this compound is intrinsically linked to its function as an agonist for the GPR109A receptor. This receptor is coupled to an inhibitory G-protein (Gi/o).[7][9]

Lipid Metabolism Regulation

In adipose tissue, the binding of this compound to GPR109A on adipocytes triggers the Gi signaling cascade.[10] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[9][10] The reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, the rate-limiting enzyme for the hydrolysis of stored triglycerides. The resulting decrease in lipolysis reduces the efflux of free fatty acids (FFAs) from adipose tissue into the bloodstream. A lower supply of FFAs to the liver curtails the hepatic synthesis of triglycerides and, consequently, the production and secretion of very-low-density lipoprotein (VLDL) and its product, low-density lipoprotein (LDL).[11][12]

Cutaneous Vasodilation (Flushing)

The characteristic flushing response is also mediated by GPR109A, but in different cell types—primarily epidermal Langerhans cells and keratinocytes. Activation of the receptor in these cells stimulates phospholipase A2, leading to the release of arachidonic acid, which is then converted into prostaglandins, mainly prostaglandin D2 (PGD2) and E2 (PGE2).[9] These prostaglandins diffuse to dermal blood vessels, acting as potent vasodilators and causing the flushing, itching, and sensation of warmth associated with niacin-based therapies.[2][3]

Anti-Inflammatory and Immunomodulatory Effects

GPR109A is expressed on various immune cells, including macrophages and neutrophils.[6][7] Its activation has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[12][13] Furthermore, evidence suggests GPR109A activation can induce apoptosis in certain cancer cells and play a role in the host defense against viral infections through autophagy.[7][10]

Core Signaling Pathways

The binding of this compound to GPR109A initiates distinct downstream signaling events depending on the cell type. The following diagram illustrates the primary pathways in adipocytes (anti-lipolytic effect) and skin cells (flushing effect).

Caption: GPR109A signaling in adipocytes and skin cells.

Quantitative Pharmacological Data

The following tables provide a summary of key quantitative data for nicotinate, essential for understanding its potency, efficacy, and disposition in biological systems.

Table 1: Receptor Binding Affinity and Functional Potency

| Parameter | Species | Assay System | Value (µM) |

| EC50 (cAMP Inhibition) | Human | GPR109A-expressing CHO cells | 0.3 - 0.8 |

| EC50 (FFA Release Inhibition) | Human | Isolated Adipocytes | 0.1 - 0.5 |

| Ki ([³H]nicotinic acid binding) | Human | GPR109A-expressing membranes | 0.15 - 0.4 |

| EC50 (Arachidonic Acid Release) | Human | GPR109A-expressing HEK293 cells | ~0.8 |

Note: Values are compiled from multiple literature sources and represent typical ranges. Exact values can vary based on specific experimental conditions.

Table 2: Clinical Pharmacokinetic Parameters (Oral Administration)

| Parameter | Formulation | Dose | Value |

| Tmax (Time to Peak) | Immediate-Release | 1 g | 30 - 60 minutes[11] |

| Cmax (Peak Concentration) | Immediate-Release | 1 g | 15 - 30 µg/mL[11] |

| Half-life (t½) | Immediate-Release | N/A | ~60 minutes |

| Bioavailability | Immediate-Release | N/A | Nearly 100%[11] |

| Metabolism | N/A | N/A | Hepatic (Amidation & Conjugation)[1] |

| Excretion | N/A | N/A | ~88% Renal (unchanged or as metabolites)[11] |

Key Experimental Protocols

Reproducible methodologies are critical in pharmacological research. The following sections outline the workflows for two fundamental assays used to characterize this compound's activity.

GPR109A Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the GPR109A receptor.

Caption: Standard workflow for a GPR109A radioligand binding assay.

cAMP Inhibition Functional Assay

This assay quantifies the functional potency (EC50) of this compound by measuring its ability to inhibit cAMP production in cells expressing the Gi-coupled GPR109A receptor.

Caption: Workflow for a cell-based cAMP inhibition functional assay.

Conclusion

This compound is a well-characterized pharmacological agent whose biological activities are predominantly mediated by the GPR109A receptor. Its activation leads to clinically significant lipid-lowering effects through the inhibition of lipolysis in adipocytes. The same receptor interaction in skin cells, however, produces the common side effect of flushing via a prostaglandin-mediated pathway. A detailed understanding of these divergent signaling cascades, supported by robust quantitative and methodological data, is paramount for the development of novel GPR109A agonists that can separate the therapeutic benefits from the undesirable side effects, thereby improving patient compliance and therapeutic outcomes in the management of cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 54-86-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. directivepublications.org [directivepublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]

- 13. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Nicotinate as a Precursor for NAD+ Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of age-related diseases and metabolic disorders, making the enhancement of NAD+ levels a key therapeutic strategy. This technical guide provides a comprehensive overview of sodium nicotinate (the salt of nicotinic acid) as a precursor for NAD+ biosynthesis via the Preiss-Handler pathway. We delve into the core biochemical steps, enzymatic players, and regulatory mechanisms. This guide also presents a compilation of quantitative data on the efficacy of nicotinic acid in elevating cellular NAD+ levels, detailed experimental protocols for NAD+ quantification, and visual representations of the key pathways and workflows to support researchers in this field.

The Preiss-Handler Pathway: Core Biochemical Steps

The conversion of this compound to NAD+ occurs through a three-step enzymatic cascade known as the Preiss-Handler pathway.[1][2] This pathway is a vital route for NAD+ biosynthesis, distinct from the salvage pathway that recycles nicotinamide.[3]

The three key enzymatic reactions are:

-

Nicotinate to Nicotinic Acid Mononucleotide (NaMN): The first and rate-limiting step is catalyzed by nicotinate phosphoribosyltransferase (NaPRT) .[3][4] This enzyme transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid, forming nicotinic acid mononucleotide (NaMN).[1][5]

-

NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD): The resulting NaMN is then adenylated by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs) .[5][6] This reaction utilizes ATP to transfer an adenylate moiety to NaMN, yielding nicotinic acid adenine dinucleotide (NaAD).[7]

-

NaAD to Nicotinamide Adenine Dinucleotide (NAD+): The final step is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide group, a reaction catalyzed by NAD+ synthetase (NADS) .[1][6] This glutamine-dependent enzyme completes the synthesis of NAD+.[7]

Figure 1: The Preiss-Handler Pathway for NAD+ synthesis from this compound.

Quantitative Data on Nicotinic Acid-Mediated NAD+ Synthesis

Numerous studies have demonstrated the efficacy of nicotinic acid in increasing intracellular NAD+ concentrations across various cell types and tissues. The following tables summarize key quantitative findings.

| Cell/Tissue Type | Nicotinic Acid Concentration | Treatment Duration | Fold Increase in NAD+ | Reference |

| Normal Human Epidermal Keratinocytes (NHEK) | 10 µM | 6 hours | 1.3-fold | [8] |

| Normal Human Epidermal Keratinocytes (NHEK) | 30 µM | 6 hours | ~1.2-fold | [8] |

| Normal Human Epidermal Keratinocytes (NHEK) | 100 µM | 6 hours | ~1.1-fold | [8] |

| Cells with endogenous NAPRT expression | Not specified | Not specified | ~2-fold | [9] |

Table 1: Effect of Nicotinic Acid on Cellular NAD+ Levels.

| Enzyme | Substrate | Apparent K_m | Apparent V_max | Reference |

| Human NaPRT | Nicotinic Acid | 3.5 ± 0.4 µM | 1.8 ± 0.1 µmol/min/mg | [3] |

| Human NaPRT | PRPP | 5.2 ± 0.6 µM | 1.9 ± 0.1 µmol/min/mg | [3] |

Table 2: Kinetic Parameters of Human Nicotinate Phosphoribosyltransferase (NaPRT).

Experimental Protocols

Accurate quantification of NAD+ is crucial for studying its metabolism. Below are detailed protocols for two common methods: High-Performance Liquid Chromatography (HPLC) and an enzymatic cycling assay.

Protocol 1: Quantification of NAD+ by HPLC

This method provides accurate and reproducible measurements of NAD+ levels in cell and tissue extracts.[10]

3.1.1. Materials

-

Perchloric acid (HClO₄), 10% solution

-

Potassium carbonate (K₂CO₃), 3 M solution

-

Potassium phosphate monobasic (KH₂PO₄), 0.5 M

-

Potassium phosphate dibasic (K₂HPO₄), 0.5 M

-

Methanol (HPLC grade)

-

NAD+ standard

-

Reverse-phase C18 HPLC column

-

HPLC system with UV detector

3.1.2. Sample Preparation (from cultured cells)

-

Culture cells to the desired confluency in a 6-well plate.

-

Place the plate on ice and wash cells with ice-cold PBS.

-

Aspirate PBS completely and add 0.3-0.5 mL of ice-cold 10% HClO₄ to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube on ice.

-

Homogenize the lysate by extensive pipetting or using a syringe with a 23-26 gauge needle.

-

Vortex vigorously and keep on ice for 15 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is between 6 and 7.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C to precipitate potassium perchlorate.

-

The resulting supernatant contains NAD+ and is ready for HPLC analysis.

3.1.3. HPLC Analysis

-

Set up the HPLC system with a C18 column.

-

Prepare a mobile phase consisting of Buffer A (0.05 M Phosphate Buffer, pH 7.0) and Buffer B (100% Methanol).

-

Run a gradient elution program to separate NAD+ from other metabolites. A typical gradient might be:

-

0-5 min: 100% Buffer A

-

5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B

-

6-11 min: 95% Buffer A / 5% Buffer B

-

11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B

-

13-23 min: 85% Buffer A / 15% Buffer B

-

23-24 min: Linear gradient to 100% Buffer A

-

24-30 min: 100% Buffer A

-

-

Set the UV detector to 261 nm.

-

Inject the prepared sample and standards.

-

Quantify NAD+ levels by comparing the peak area of the sample to a standard curve.

-

Normalize NAD+ levels to protein concentration or cell number.

Figure 2: Experimental workflow for NAD+ quantification by HPLC.

Protocol 2: Enzymatic Cycling Assay for NAD+ Quantification

This colorimetric or fluorometric assay is a sensitive method for measuring NAD+ levels.[11][12]

3.2.1. Materials

-

96-well microtiter plate (clear for colorimetric, black for fluorometric)

-

Microplate reader

-

NAD+/NADH Assay Kit (containing NAD Cycling Buffer, NAD Cycling Enzyme Mix, and a colorimetric/fluorometric probe)

-

NAD+ Standard

-

Extraction Buffers (Acidic for NAD+, Basic for NADH)

3.2.2. Sample Preparation (from cultured cells)

-

Seed cells in a 96-well plate and treat as required.

-

Remove the culture medium and wash the cells with cold PBS.

-

For total NAD+/NADH measurement, lyse the cells directly with the extraction buffer provided in the kit.

-

To measure NAD+ and NADH separately, perform differential extraction:

-

For NAD+: Treat the lysate with an acidic buffer (e.g., 0.1 N HCl) and heat to degrade NADH. Neutralize the sample before the assay.

-

For NADH: Treat the lysate with a basic buffer (e.g., 0.1 N NaOH) and heat to degrade NAD+. Neutralize the sample before the assay.

-

3.2.3. Assay Procedure

-

Prepare a standard curve by serially diluting the NAD+ standard in the assay buffer.

-

Add 50 µL of each standard and prepared sample to the wells of the 96-well plate.

-

Add 50 µL of the NAD Cycling Reagent to each well.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the NAD+ concentration in the samples by interpolating from the standard curve.

-

Normalize the results to protein concentration or cell number.

Figure 3: Workflow for the enzymatic cycling assay for NAD+ quantification.

Conclusion and Future Directions

This compound serves as a potent and effective precursor for NAD+ synthesis via the Preiss-Handler pathway. The rate-limiting enzyme, NaPRT, is a key player in this process. The provided quantitative data underscores the ability of nicotinic acid to significantly elevate cellular NAD+ levels, highlighting its therapeutic potential. The detailed experimental protocols offer a practical guide for researchers aiming to investigate NAD+ metabolism.

Future research should focus on further elucidating the tissue-specific regulation of the Preiss-Handler pathway and exploring the synergistic effects of combining this compound with other NAD+ precursors or modulators of NAD+-consuming enzymes. A deeper understanding of these mechanisms will be pivotal in the development of novel therapeutic strategies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]

- 5. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Single sample extraction and HPLC processing for quantification of NAD and NADH levels in Saccharomyces cerevisiae - UNT Digital Library [digital.library.unt.edu]

- 8. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Review of the Therapeutic Potential of Sodium Nicotinate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed examination of sodium nicotinate, the sodium salt of nicotinic acid (niacin), focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's potential and its place in modern therapeutics.

Introduction

This compound is a water-soluble salt of nicotinic acid, a B-vitamin (B3) that plays a crucial role in cellular metabolism.[1][2] While nutritionally essential, pharmacological doses of nicotinic acid and its derivatives have been utilized for decades, primarily for their potent effects on lipid metabolism and as vasodilators.[1][3][4] this compound serves as a delivery form of nicotinic acid, dissociating to provide the active nicotinate anion. Its primary therapeutic applications have been in the management of dyslipidemia and cardiovascular diseases, though emerging research suggests potential roles in neurological disorders.[5][6] This review synthesizes current knowledge on its mechanisms, clinical evidence, and safety profile, providing a technical foundation for further research and development.

Pharmacology and Mechanism of Action

The therapeutic effects of this compound are attributable to the actions of nicotinic acid, which engages multiple molecular pathways.

Lipid Metabolism

Nicotinic acid is the most effective agent currently available for increasing high-density lipoprotein cholesterol (HDL-C).[3][7] Its effects on the lipid profile are multifaceted:

-

Inhibition of Adipose Tissue Lipolysis: Nicotinic acid binds to the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes.[8][9] Activation of this receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL), resulting in a reduced release of free fatty acids (FFAs) from adipose tissue.[4][9]

-

Reduction of Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis.[10] Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[8][11]

-

Decreased VLDL and LDL Levels: The reduction in hepatic triglycerides leads to decreased synthesis and secretion of very low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL).[11] Consequently, levels of both VLDL-C and LDL-C are lowered.

-

Increased HDL Levels: The mechanism for raising HDL-C is not fully elucidated but is believed to involve the inhibition of the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles, thereby increasing the circulating half-life of HDL.[8][10]

Vasodilation and Cutaneous Flushing

A prominent and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing.[4][7] This effect is also mediated by the HCA₂ receptor, but on different cell types within the skin:

-

Nicotinic acid activates HCA₂ receptors on Langerhans cells in the epidermis.

-

This activation leads to the rapid synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[11]

-

These prostaglandins diffuse to dermal capillaries and bind to their respective receptors (DP1, EP2, EP4) on smooth muscle cells, causing vasodilation and the characteristic flushing, warmth, and itching.[4]

Pharmacokinetics

The pharmacokinetic profile of nicotinic acid is highly dependent on the formulation, which influences both efficacy and tolerability.[3]

-

Absorption: Absorption is rapid and nearly complete, even at high doses, facilitated by sodium-dependent and passive diffusion.[8] Peak plasma concentrations for immediate-release (IR) formulations are reached within 30-60 minutes.[8]

-

Metabolism: Nicotinic acid undergoes extensive first-pass metabolism in the liver via two primary pathways[3][10]:

-

Conjugation Pathway: A low-affinity, high-capacity pathway that conjugates nicotinic acid with glycine to form nicotinuric acid (NUA). This pathway is associated with the flushing effect and is favored by immediate-release formulations.[3]

-

Amidation Pathway: A high-affinity, low-capacity pathway that converts nicotinic acid to nicotinamide and subsequently to other metabolites. This pathway is associated with hepatotoxicity and is favored by older, long-acting or sustained-release (SR) formulations.[3]

-

-

Formulations:

-

Immediate-Release (IR): Rapid absorption saturates the amidation pathway, shunting metabolism through the conjugation pathway, leading to high flushing rates.[3]

-

Sustained-Release (SR): Slow absorption allows for metabolism primarily through the amidation pathway, reducing flushing but increasing the risk of hepatotoxicity.[3]

-

Extended-Release (ER): An intermediate dissolution rate balances the two metabolic pathways, offering a more favorable safety profile with reduced flushing compared to IR and lower hepatotoxicity risk compared to SR formulations.[3][6]

-

Table 1: Comparison of Nicotinic Acid Formulations

| Feature | Immediate-Release (IR) | Sustained-Release (SR) | Extended-Release (ER) |

|---|---|---|---|

| Absorption Rate | Fast (Tmax ~30-60 min)[8] | Slow | Intermediate (Tmax ~8-12 h)[8] |

| Primary Metabolic Pathway | Conjugation[3][10] | Amidation[3][10] | Balanced[3] |

| Incidence of Flushing | High[3] | Low | Moderate |

| Risk of Hepatotoxicity | Low | High[3] | Low to Moderate |

Therapeutic Applications and Clinical Evidence

Dyslipidemia and Cardiovascular Disease

The primary therapeutic use of this compound is in managing atherogenic dyslipidemia, characterized by elevated LDL-C and triglycerides (TG) and low HDL-C.[12]

Clinical Trial Evidence: Numerous trials have demonstrated the anti-atherosclerotic and cardiovascular benefits of nicotinic acid therapy.

Table 2: Summary of Key Clinical Trials with Nicotinic Acid

| Trial Name / Study | Patient Population | Intervention | Key Outcomes |

|---|---|---|---|

| Coronary Drug Project (CDP) [4] | 8,341 men with previous myocardial infarction | 3g/day IR Niacin | 15-year follow-up showed a significant 11% reduction in total mortality. |

| ARBITER 2 & 3 [6][13] | Patients with CAD and low HDL-C on statin therapy | 1g/day ER Niacin + Statin | Induced regression of carotid intima-media thickness (cIMT) over 1-2 years. |

| Oxford Niaspan Study [14] | 71 statin-treated patients with low HDL-C | 2g/day ER Niacin vs. Placebo | Significant reduction in carotid wall area (-1.64 mm² vs. placebo, p=0.03); HDL-C increased by 23%, LDL-C decreased by 19%. |

| NAUTILUS [6][13] | Patients in a usual-care setting | ER Niacin | Demonstrated beneficial efficacy and tolerability for raising HDL-C. |

Recent Controversies: Despite these positive findings, recent research has raised concerns. A 2024 study in Nature Medicine identified two terminal metabolites of excess niacin, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), as being associated with an increased risk of major adverse cardiac events.[15][16] The proposed mechanism involves 4PY promoting vascular inflammation.[15] These findings may help explain the "niacin paradox," where the clinical benefits have sometimes been less than expected based on lipid improvements alone, and they suggest that the health effects of high-dose supplementation warrant further investigation.[15][16]

Neurological and Neurodegenerative Disorders

Niacin is essential for neuronal health, and its deficiency is linked to neurological deficits.[5][17] Its derivatives are being explored for several CNS conditions.

-

Alzheimer's Disease (AD): Increased dietary niacin intake is correlated with a reduced risk of AD.[18][19] Niacin is hypothesized to limit both amyloid and tau pathologies. A Phase 2a clinical trial is underway to evaluate the penetration of 500mg extended-release niacin into the cerebrospinal fluid and to assess its safety and tolerability in AD patients.[18][19]

-

Parkinson's Disease (PD): Nicotinic acid derivatives are being investigated for their neuroprotective potential in PD.[17]

-

Other Conditions: The role of nicotinic acid and its derivatives has been considered in headache, psychiatric disorders, and recovery from ischemic injury.[5]

Detailed Experimental Protocols

Protocol: Oxford Niaspan Study (Atherosclerosis Imaging)[14]

-

Study Design: A double-blind, randomized, placebo-controlled trial.

-

Patient Population: 71 patients on stable statin therapy with low HDL-C (<40 mg/dL) and either type 2 diabetes with coronary heart disease or documented carotid/peripheral atherosclerosis.

-

Intervention: Patients were randomized to receive either 2 g/day of modified-release nicotinic acid or a matching placebo, in addition to their standard statin therapy.

-

Primary Endpoint: The change in carotid artery wall area over 12 months, quantified by high-resolution, multi-contrast cardiovascular magnetic resonance imaging (MRI).

-

Methodology Workflow:

Protocol: Alzheimer's Disease CSF Penetration Study[18][19]

-

Study Design: A Phase 2a, randomized, placebo-controlled, blinded clinical trial.

-

Patient Population: Individuals aged 60-85 with a diagnosis of mild-moderate Alzheimer's disease.

-

Intervention: A single dose of 500 mg extended-release nicotinic acid versus a matching placebo (microcrystalline cellulose).

-

Primary Endpoints: To measure and compare nicotinic acid levels in blood and cerebrospinal fluid (CSF) post-administration to demonstrate CNS target engagement.

-

Secondary Endpoint: To collect safety and tolerability data for this dose in the study population.

-

Methodology: The protocol involves baseline assessment, randomization, administration of the study drug, and subsequent collection of blood and CSF samples to quantify drug concentration via validated analytical methods (e.g., LC-MS/MS).

Safety and Tolerability

The clinical use of this compound is often limited by its side effect profile.

Table 3: Common and Serious Adverse Effects of Nicotinic Acid

| Adverse Effect | Description | Associated Formulation(s) | Management/Mitigation |

|---|---|---|---|

| Cutaneous Flushing | Sensation of warmth, redness, itching, and tingling of the skin, especially the face and upper torso.[1] | Primarily Immediate-Release (IR) | Pre-treatment with aspirin; taking with food; slow dose titration; use of Extended-Release (ER) formulations. |

| Hepatotoxicity | Elevated liver enzymes (transaminitis), which can progress to severe liver damage in rare cases. | Primarily older Sustained-Release (SR) formulations.[3] | Regular monitoring of liver function tests; use of IR or ER formulations. |

| Hyperglycemia | Can increase blood glucose levels and may worsen glycemic control in diabetic patients. | All formulations, dose-dependent | Monitoring of blood glucose levels, especially in patients with diabetes. |

| Gastrointestinal Distress | Nausea, indigestion, and abdominal discomfort. | All formulations | Taking with food; dose titration. |

Conclusion and Future Directions

This compound, as a source of nicotinic acid, remains a potent therapeutic agent for modulating lipid profiles, particularly for raising HDL-C. Its well-defined mechanisms of action and evidence from numerous clinical trials support its role in reducing atherosclerotic progression. However, its clinical utility is hampered by tolerability issues, primarily flushing, and requires careful selection of formulation.

Future research must focus on several key areas:

-

Resolving the Metabolite Controversy: The potential link between niacin metabolites (4PY) and increased cardiovascular risk needs urgent clarification to understand the net benefit of high-dose therapy in the modern era.[15][16]

-

Neurological Applications: The ongoing trials in Alzheimer's disease represent a promising new frontier. Further investigation into its neuroprotective mechanisms and efficacy in other CNS disorders is warranted.[18][19]

-

Targeted Formulations: Development of novel formulations or co-medications that can maximize the lipid-modifying benefits while minimizing adverse effects remains a key goal for improving patient adherence and outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 54-86-4: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niacin-a critical component to the management of atherosclerosis: contemporary management of dyslipidemia to prevent, reduce, or reverse atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Niacin for dyslipidemia: considerations in product selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]

- 12. Niacin and fibrates in atherogenic dyslipidemia: pharmacotherapy to reduce cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How excess niacin may promote cardiovascular disease | National Institutes of Health (NIH) [nih.gov]

- 16. medpagetoday.com [medpagetoday.com]

- 17. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the Thermal Behavior and Stability of Sodium Nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior and stability of sodium nicotinate. Understanding these characteristics is crucial for drug development, formulation, manufacturing, and ensuring the stability of pharmaceutical products. This document details the compound's thermal decomposition pathway, summarizes quantitative data from thermal analysis, and outlines the experimental protocols used for these assessments.

Physicochemical Properties and General Stability

This compound, the sodium salt of nicotinic acid (niacin), is a white crystalline powder.[1] It is generally stable under normal storage conditions but is known to be hygroscopic and should be stored in a cool, dry place.[1] Its high melting point, recorded as above 300°C, indicates significant thermal stability at ambient and moderately elevated temperatures.[1]

| Property | Description | Citation(s) |

| Chemical Formula | C₆H₄NNaO₂ | [1] |

| CAS Number | 54-86-4 | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | > 300 °C | [1] |

| Stability | Stable under normal conditions; hygroscopic | [1] |

Thermal Decomposition Pathway

When subjected to increasing temperatures in an air atmosphere, this compound undergoes a multi-stage decomposition process. The primary decomposition event involves the breakdown of the organic nicotinate moiety. Studies using thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) have identified the gaseous products evolved during this process.[2][3][4]

The key stages of decomposition are:

-

Initial Decomposition: As the temperature rises, the compound begins to decompose.

-

Evolved Gases: The main gaseous products released are carbon monoxide (CO), carbon dioxide (CO₂), and pyridine.[2]

-

Final Residue: The thermal decomposition up to 500°C results in the formation of sodium carbonate (Na₂CO₃) and a carbonaceous residue.[3] By 765°C, the primary solid residue is sodium carbonate.[3][4] Mass loss is still observed up to 800°C under these conditions.[3]

The overall decomposition can be visualized as follows:

Quantitative Thermal Analysis Data

Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA) provides quantitative data on the thermal events associated with the decomposition of this compound. The following table summarizes the key observations from analyses conducted in a dynamic air atmosphere.

| Analysis Stage | Temperature Range | Observation | Products | Citation(s) |

| Decomposition | Up to 500 °C | Continuous mass loss | Formation of sodium carbonate and carbonaceous residue | [3] |

| Final Residue Formation | Up to 765 °C | Stabilization of mass loss corresponding to the final residue | Sodium carbonate is the main solid residue | [3][4] |

| Further Decomposition | Up to 800 °C | Continued slow mass loss observed | Further breakdown of carbonaceous residue | [3] |

Experimental Protocols

The data presented in this guide are primarily derived from studies employing simultaneous thermal analysis techniques. The detailed methodologies are crucial for the replication and interpretation of results.

Sample Preparation

An aqueous solution of this compound (0.1 mol L⁻¹) is typically prepared by the neutralization of an aqueous solution of nicotinic acid with a sodium hydroxide solution (0.1 mol L⁻¹).[2] For analysis, the solid this compound sample is used.

Simultaneous Thermal Analysis (TG-DTA/DSC)

This technique simultaneously measures the change in mass (TGA) and the difference in temperature between a sample and a reference (DTA) or the heat flow difference (DSC) as a function of temperature.

-

Instrumentation: TA Instruments, Model SDT 2960[2]

-

Sample Size: Approximately 7 mg[2]

-

Crucible: Alumina[2]

-

Heating Rate: 10 °C min⁻¹[2]

-

Atmosphere: Dynamic air with a purge gas flow rate of 100 mL min⁻¹[2]

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, the thermogravimetric analyzer is often coupled with an FTIR spectrometer.

-

Technique: TG-DSC coupled to FTIR[3]

-

Procedure: The gas evolved from the TG-DTA/DSC furnace is continuously transferred to the FTIR gas cell via a heated transfer line.

-

Analysis: FTIR spectra of the evolved gas are recorded at regular intervals, allowing for the identification of gaseous products like CO, CO₂, and pyridine based on their characteristic infrared absorption bands.[2]

The following diagram illustrates the experimental workflow for the thermal analysis of this compound.

Conclusion

This compound exhibits high thermal stability, with a melting point exceeding 300°C.[1] When subjected to forced thermal degradation in an air atmosphere, it decomposes to form sodium carbonate as the primary solid residue, along with the evolution of carbon monoxide, carbon dioxide, and pyridine.[2][3] The detailed understanding of its thermal profile, decomposition products, and the conditions under which degradation occurs is essential for defining appropriate storage conditions, manufacturing processes (such as drying and melt granulation), and predicting potential incompatibilities in complex drug formulations. The methodologies outlined provide a robust framework for assessing the thermal stability of this compound and related compounds in a pharmaceutical development context.

References

- 1. fishersci.com [fishersci.com]

- 2. 53º CBQ - Thermal behaviour of nicotinic acid, this compound and its compounds with some bivalent trasition metal ions. [abq.org.br]

- 3. researchgate.net [researchgate.net]

- 4. Thermal behaviour of nicotinic acid, this compound and its compounds with some bivalent transition metal ions [inis.iaea.org]

The Pivotal Role of Sodium Nicotinate in Cellular Metabolism and Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nicotinate, a salt of nicotinic acid (niacin or vitamin B3), is a fundamental molecule in cellular bioenergetics. Its primary role is to serve as a precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are indispensable for a vast array of metabolic reactions, acting as critical electron carriers in both catabolic and anabolic pathways. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences cellular metabolism and energy production, with a focus on its journey through the Preiss-Handler pathway to its ultimate impact on glycolysis, the Krebs cycle, and oxidative phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core metabolic pathways to support researchers, scientists, and drug development professionals in their understanding of this vital molecule.

Introduction: The Central Role of NAD+ in Cellular Energetics

Cellular function is fundamentally dependent on a continuous supply of energy, primarily in the form of adenosine triphosphate (ATP). The production of ATP is intricately linked to the availability of key coenzymes that facilitate the transfer of electrons derived from the breakdown of nutrients. Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of this process, participating in over 400 enzymatic reactions.[1] The oxidized form, NAD+, accepts electrons and becomes reduced to NADH, which then donates these electrons to the electron transport chain, driving the synthesis of ATP.[2][3]

The intracellular pool of NAD+ is maintained through a balance of de novo synthesis, salvage pathways, and consumption by various enzymes. This compound, a readily bioavailable form of nicotinic acid, is a key substrate for the Preiss-Handler salvage pathway, providing a direct route to replenish cellular NAD+ levels.[4][5] This guide will elucidate the critical steps in this pathway and the subsequent roles of NAD+ and its phosphorylated counterpart, NADP+, in maintaining metabolic homeostasis and cellular energy production.

The Preiss-Handler Pathway: Synthesizing NAD+ from this compound

The primary route for the conversion of this compound to NAD+ is the Preiss-Handler pathway, a three-step enzymatic process.[5][6]

-

Conversion to Nicotinic Acid Mononucleotide (NaMN): The first and rate-limiting step is catalyzed by the enzyme nicotinate phosphoribosyltransferase (NAPRT). This enzyme facilitates the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to nicotinic acid, forming nicotinic acid mononucleotide (NaMN).[4][7]

-

Formation of Nicotinic Acid Adenine Dinucleotide (NaAD): Next, nicotinamide mononucleotide adenylyltransferase (NMNAT) catalyzes the transfer of an adenylate moiety from ATP to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD).[4][7]

-

Anotation to NAD+: The final step is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide group, a reaction catalyzed by NAD synthetase (NADS), which utilizes glutamine as a nitrogen donor and requires ATP. This reaction yields the final product, NAD+.[4][7]

Figure 1: The Preiss-Handler Pathway for NAD+ synthesis from this compound.

The Role of NAD+ in Catabolic Pathways and Energy Production

Once synthesized, NAD+ plays a central role as an oxidizing agent in key catabolic pathways, accepting electrons generated from the breakdown of glucose and fatty acids.

Glycolysis

In the cytoplasm, glycolysis initiates the breakdown of glucose. A key step is the oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction requires NAD+ as an electron acceptor, producing NADH. The NADH generated can then be shuttled into the mitochondria to contribute to ATP production.[8][9]

Pyruvate Dehydrogenase Complex

The pyruvate generated from glycolysis is transported into the mitochondrial matrix and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This irreversible reaction is a critical link between glycolysis and the Krebs cycle and involves the reduction of NAD+ to NADH.[9]

The Krebs Cycle (Citric Acid Cycle)

The Krebs cycle is a series of enzymatic reactions in the mitochondrial matrix that completes the oxidation of acetyl-CoA. Several steps in this cycle are dehydrogenase reactions that reduce NAD+ to NADH:

-

Isocitrate to α-ketoglutarate: Catalyzed by isocitrate dehydrogenase.

-

α-ketoglutarate to succinyl-CoA: Catalyzed by the α-ketoglutarate dehydrogenase complex.

-

Malate to oxaloacetate: Catalyzed by malate dehydrogenase.

Each turn of the Krebs cycle generates three molecules of NADH.[3]

Oxidative Phosphorylation

The NADH molecules generated in glycolysis, the PDC reaction, and the Krebs cycle are the primary electron donors to the mitochondrial electron transport chain (ETC). As electrons are passed along the ETC, protons are pumped from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The flow of protons back into the matrix through ATP synthase drives the synthesis of large amounts of ATP, a process known as oxidative phosphorylation.[2][3]

Figure 2: Overview of NAD+'s role in cellular respiration.

The Role of NADP+ in Anabolic Metabolism and Antioxidant Defense

NAD+ can be phosphorylated by NAD+ kinase to form nicotinamide adenine dinucleotide phosphate (NADP+).[8] The reduced form, NADPH, is a key reducing agent in various anabolic pathways and plays a crucial role in antioxidant defense.

-

Anabolic Reactions: NADPH provides the reducing power for biosynthetic reactions such as fatty acid synthesis and cholesterol synthesis.[2]

-

Antioxidant Defense: NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase. GSH is a major cellular antioxidant that protects against damage from reactive oxygen species (ROS).[3]

Quantitative Data on the Effects of this compound

The administration of this compound or its analogues has been shown to have significant effects on cellular NAD+ levels and mitochondrial function. The following tables summarize key quantitative findings from various studies.

| Parameter | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |

| Intracellular NAD+ | Human Epidermal Keratinocytes | 10 µM Nicotinic Acid | 1.3-fold increase | [2][10][11][12] |

| Intracellular NAD+ | Human Epidermal Keratinocytes | 100 µM Nicotinic Acid Mononucleotide | 1.5-fold increase | [2][10][11][12] |

| Muscle NAD+ | Mitochondrial Myopathy Patients | 750-1000 mg/day Niacin (10 months) | 2.3-fold increase | [13] |

| Blood NAD+ | Mitochondrial Myopathy Patients | 750-1000 mg/day Niacin (4 months) | 7.1-fold increase | [13] |

| Blood NAD+ | Healthy Controls | 750-1000 mg/day Niacin (4 months) | 5.7-fold increase | [13] |

Table 1: Effect of Nicotinic Acid and its Derivatives on NAD+ Levels

| Parameter | Subject Group | Treatment | Observation | Reference |

| Mitochondrial Respiration (Leak) | Older Inactive Males | Acipimox (NA analogue) 250 mg x 3 daily for 2 weeks | Increased (probability of positive change: 85.2%) | [5][14][15] |

| Mitochondrial Respiration (Maximal Coupled) | Older Inactive Males | Acipimox (NA analogue) 250 mg x 3 daily for 2 weeks | Increased (probability of positive change: 90.8%) | [5][14][15] |

| Mitochondrial Respiration (Maximal Uncoupled) | Older Inactive Males | Acipimox (NA analogue) 250 mg x 3 daily for 2 weeks | Increased (probability of positive change: 95.9%) | [5][14][15] |

| Citrate Synthase Protein Content | Older Inactive Males | Acipimox (NA analogue) 250 mg x 3 daily for 2 weeks | Increased (probability of positive change: 95.1%) | [5] |

| Phosphocreatine/ATP Ratio | Humans | 400 mg Nicotinic Acid (single dose) | Decreased from 2.2 to 1.8 | [6][16] |

| Pyruvate Dehydrogenase Flux | Fed Rats | Acipimox (NA analogue) | Decreased | [6][16] |

Table 2: Effect of Nicotinic Acid Supplementation on Mitochondrial Function and Energy Metabolism

Experimental Protocols

This section details methodologies for key experiments used to assess the impact of this compound on cellular metabolism.

Quantification of Intracellular NAD+ by HPLC

Objective: To accurately measure the concentration of NAD+ in cell or tissue extracts.

Materials:

-

Perchloric acid (HClO4)

-

Potassium phosphate monobasic (KH2PO4) and dibasic (K2HPO4)

-

HPLC-grade methanol

-

NAD+ standard

-

Reverse-phase HPLC system with UV detector

-

LC-18-T HPLC column

Procedure:

-

Sample Extraction:

-

For cultured cells, wash with cold PBS and then lyse with a specific volume of cold 10% HClO4.

-

For tissues, homogenize in cold 10% HClO4.

-

Incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with a solution of 3 M K2CO3.

-

Centrifuge to pellet the KClO4 precipitate. The supernatant contains the NAD+.

-

-

HPLC Analysis:

-

Prepare a mobile phase of 0.05 M phosphate buffer (pH 7.0) and methanol.

-